Fmoc-3-(1-Morpholinyl)-L-Ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

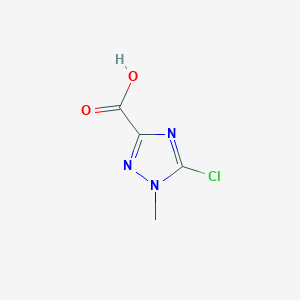

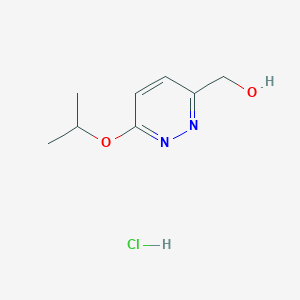

“Fmoc-3-(1-Morpholinyl)-L-Ala-OH” is a chemical compound with the CAS Number: 1251903-85-1. Its molecular weight is 396.44 and its molecular formula is C22H24N2O5 . It is a solid substance that should be stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for “Fmoc-3-(1-Morpholinyl)-L-Ala-OH” is1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 . The InChI key is FORMPPIZRSYWEP-FQEVSTJZSA-N . Physical And Chemical Properties Analysis

“Fmoc-3-(1-Morpholinyl)-L-Ala-OH” is a solid substance . It should be stored in a dry environment at 2-8°C . The boiling point information is not available .Applications De Recherche Scientifique

Enantiopure Synthesis and Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid demonstrates a practical synthesis route that underpins its application in solid-phase peptide synthesis (SPPS) and peptidomimetic chemistry. This synthesis route is essential for producing peptidomimetics, compounds that mimic the structure and function of peptides, which are crucial for drug development and biomedical research. The compatibility of this Fmoc-amino acid with SPPS allows for its incorporation into complex peptide sequences, significantly broadening the scope of peptidomimetic design and synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-(1-Morpholinyl)-L-Ala-OH is utilized in the solid-phase synthesis of peptides, showcasing its flexibility and efficiency in the synthesis of complex biomolecules. This application is vital for producing peptides and proteins with specific functions, facilitating the exploration of protein-protein interactions, enzyme mechanisms, and the development of therapeutic agents. Studies have demonstrated the molecule's utility in the Merrifield peptide synthesis, which is a cornerstone method for synthesizing peptides and proteins in the laboratory (Larsen et al., 1993).

Synthesis of Morpholine Derivatives

The synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives from Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH highlights another significant application. This process enables the creation of dihydrooxazines and dihydrothiazines, compounds with potential applications in medicinal chemistry and drug design, through a stereoselective formation that is crucial for ensuring the desired activity and specificity of bioactive compounds (Králová et al., 2017).

Fluorescence Studies and Solvatochromic Properties

Research into the solvatochromic properties and dipole moments of Fmoc-l-alaninol, a related derivative, offers insights into the electronic and structural characteristics of these compounds. Understanding these properties is crucial for designing fluorescent probes and materials for sensing applications, as these compounds' behavior in different solvents can inform their potential uses in biological imaging and diagnostics (Lalithamba et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-morpholin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORMPPIZRSYWEP-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-(1-Morpholinyl)-L-Ala-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2682807.png)

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2682810.png)

![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2682813.png)

![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)

![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)